molecular formula C8H11Cl2N3O B6192028 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride CAS No. 2648957-33-7

2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride

Cat. No.: B6192028
CAS No.: 2648957-33-7
M. Wt: 236.1
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Description

2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride typically involves the following steps:

    Formation of Benzodiazole Core: The initial step involves the formation of the benzodiazole core. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Aminomethyl Group: The next step is the introduction of the aminomethyl group at the 2-position of the benzodiazole ring. This can be done through a Mannich reaction, where the benzodiazole is reacted with formaldehyde and a primary amine.

    Hydroxylation: The hydroxyl group is introduced at the 5-position of the benzodiazole ring through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, resulting in the formation of amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzodiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-1H-benzimidazole dihydrochloride
  • 2-(aminomethyl)-1H-indazole dihydrochloride
  • 2-(aminomethyl)-1H-quinazoline dihydrochloride

Uniqueness

2-(aminomethyl)-1H-1,3-benzodiazol-5-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups on the benzodiazole ring. This dual functionality allows for diverse chemical reactivity and potential for forming complex interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

2648957-33-7

Molecular Formula

C8H11Cl2N3O

Molecular Weight

236.1

Purity

0

Origin of Product

United States

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